molecular formula C12H15N3O2S2 B2901485 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097921-27-0

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2901485
CAS No.: 2097921-27-0
M. Wt: 297.39
InChI Key: TWTVEEGBRKDLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N3O2S2 and its molecular weight is 297.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structural features .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes and leading to therapeutic effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

Thiophene derivatives are generally known to exhibit good bioavailability due to their lipophilic nature . They can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver .

Result of Action

Thiophene derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action . These can include the inhibition of enzyme activity, modulation of receptor signaling, alteration of ion channel function, and more .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . For example, the lipophilicity of thiophene derivatives can influence their ability to cross cell membranes and reach their targets . Additionally, the stability of these compounds can be affected by factors such as temperature and pH .

Biological Activity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Synthesis

The compound features a thiadiazole ring, which is known for its bioisosteric properties and ability to interact with various biological targets. The synthesis typically involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes under controlled conditions. This structural arrangement is crucial for its biological activity.

Biological Activity Overview

Thiadiazole derivatives are recognized for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. The specific compound has shown potential in several key areas:

  • Antimicrobial Activity :
    • Exhibits effectiveness against Gram-positive bacteria.
    • Compounds within this class can disrupt bacterial cell wall synthesis and inhibit growth.
  • Anticancer Activity :
    • Demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
    • Mechanisms include induction of apoptosis and cell cycle arrest through inhibition of critical signaling pathways such as c-Met phosphorylation .
  • Anti-inflammatory Effects :
    • Inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes including carbonic anhydrase and topoisomerase II, which play significant roles in cellular processes.
  • Receptor Modulation : Interaction with cellular receptors may alter signal transduction pathways, contributing to its anticancer effects.
  • Cell Membrane Permeability : The mesoionic nature of the thiadiazole ring enhances the compound's ability to cross cellular membranes and interact with intracellular targets .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives is influenced by their lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). Studies suggest that these compounds exhibit favorable metabolic stability and bioavailability in animal models .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialGram-positive bacteria12.5
AnticancerMCF-715.0
AnticancerA54910.0
Anti-inflammatoryHuman monocytes20.0

Notable Research Findings

  • A study indicated that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation .
  • Another investigation highlighted its potential as an effective antimicrobial agent against resistant strains of bacteria.
  • The compound's interaction with c-Met was elucidated through molecular docking studies, revealing insights into its binding affinity and selectivity .

Scientific Research Applications

The compound "N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide" is not directly discussed in the provided search results. However, the search results do provide information on similar compounds and related chemical structures, which can be helpful in deducing potential applications and research directions.

Understanding the Components

  • Thiadiazoles and Thiazoles: Research indicates that thiadiazoles and thiazoles are promising scaffolds for antitumor drug discovery due to their ability to interact with biological targets involved in diseases . They can also be modified to tune the physicochemical and pharmacokinetic properties of drug candidates .
  • Carboxamide: The presence of a carboxamide moiety in a molecule can be favorable for cytotoxicity .
  • Thiophene: Thiophene is a heterocyclic compound that is often used in medicinal chemistry .

Potential Applications and Research Directions

Given the structural components of "this compound," one can infer potential applications based on the known properties of similar compounds:

  • Anticancer Activity: Thiadiazole derivatives have demonstrated moderate to high anticancer activity . The presence of a thiadiazole carboxamide could contribute to cytotoxicity .
  • c-Met Inhibition: Thiazole/thiadiazole carboxamides have shown in vitro activity against c-Met, a receptor tyrosine kinase .
  • Neuroprotection: Kynurenine (KYN) metabolites, which are structurally different but share some functional similarities with the target compound, have shown neuroprotective effects, particularly through the modulation of NMDA receptors .

Table of Potential Applications

ApplicationRationale
Anticancer ResearchThiadiazoles and thiazoles have shown anticancer activity, making this compound a potential candidate for further investigation .
c-Met Inhibition StudiesThiazole/thiadiazole carboxamides have demonstrated in vitro activity against c-Met and its mutants .
Neuroprotective Agent ResearchKYN metabolites have neuroprotective properties, suggesting that similar compounds could be explored for neuroprotective applications .
Agonist/Antagonist Profiling of GPCRsThis compound could be investigated for its potential as an agonist or antagonist of GPCRs (G protein-coupled receptors) .

Case Studies and Further Research

Due to the lack of direct information on the specific compound, case studies are unavailable in the search results. Further research would involve:

  • Synthesis and Characterization: Synthesizing the compound and confirming its structure through spectroscopic methods.
  • In Vitro Studies: Evaluating its activity against various cancer cell lines, c-Met, and other relevant biological targets.
  • In Vivo Studies: Assessing its efficacy and pharmacokinetic properties in animal models.
  • Mechanism of Action Studies: Investigating the compound's mechanism of action through cellular and biochemical assays.

Safety and Usage

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-8-10(19-15-14-8)11(16)13-7-12(2,17)5-9-3-4-18-6-9/h3-4,6,17H,5,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTVEEGBRKDLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.